Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate
Description
Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate (CAS: 1213682-64-4) is a chiral organic compound featuring a 1,3-benzodioxole moiety linked to a β-aminopropanoate ester. Its molecular structure combines an electron-rich benzodioxole ring (imparting metabolic stability and lipophilicity) with an ester group that influences solubility and hydrolysis kinetics. The compound is synthesized via multi-step reactions, often involving coupling of benzodioxole derivatives with amino acid esters .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m1/s1 |
InChI Key |
UXDOSHAYWISNPJ-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate typically involves the reaction of piperonal with an appropriate amine under controlled conditions. One common method involves the use of piperonal chloride and D-tryptophan methyl ester hydrochloride in the presence of trifluoroacetic acid and sodium triacetoxyborohydride . The reaction is carried out under nitrogen protection at 30°C for 10 hours, followed by an additional 3 hours of reaction time after the addition of sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Chemical Reactivity
3.1 Amino Group Reactivity
The amino group participates in:
-
Amidation : Reaction with carboxylic acids or acid chlorides to form amides.
-
Hydrolysis : Conversion to the corresponding propanoic acid under basic conditions .
3.2 Ester Group Reactivity
The methyl ester undergoes:
-
Hydrolysis : Acidic or basic conditions yield the carboxylic acid (C10H11NO4) .
-
Transesterification : Exchange of the methyl group with other alcohols .
3.3 Enzymatic Interactions
The compound exhibits substrate-like behavior in enzymatic assays, particularly in Type III secretion system inhibition studies, where it shows activity at 50 μM concentrations .
Pharmacological Interactions
4.1 Bioactivity
-
Enzymatic Inhibition : Demonstrates inhibitory effects on bacterial secretion systems, modulating pathways such as the Type III secretion system (T3SS) .
-
Neurotransmitter Modulation : Structural similarity to amino acids suggests potential interaction with neurotransmitter receptors.
4.2 Safety Considerations
Handling requires precautions due to potential chemical reactivity, particularly with nucleophilic or electrophilic agents.
Comparison with Structural Analogs
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound's structural similarity to natural amino acids makes it a candidate for studies aimed at developing anticancer agents. Initial studies suggest that derivatives of dioxole compounds may exhibit cytotoxic properties against various cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .
-
Neuroprotective Effects :
- Similar compounds have been investigated for their neuroprotective properties. Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate may share these characteristics due to its amino acid-like structure, which could facilitate interactions with neurotransmitter systems.
Pharmacological Studies
- Enzymatic Substrate :
- Pharmacodynamics :
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Preliminary results indicate cytotoxic effects against breast cancer cell lines | Potential development of new anticancer therapies |
| Neuroprotection | Similar compounds have shown promise in protecting neuronal cells from oxidative stress | Further research could lead to treatments for neurodegenerative diseases |
| Enzymatic Interactions | Investigated as a substrate for specific enzymes in metabolic pathways | Understanding these interactions could reveal new drug targets |
Mechanism of Action
The mechanism of action of Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules or other cellular structures, leading to the disruption of cell division and the promotion of programmed cell death.
Comparison with Similar Compounds
Ester Variants: Methyl vs. Ethyl Esters
The ethyl ester analog, ethyl(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS: 149520-08-1), differs only in the ester alkyl group (ethyl vs. methyl). This substitution alters physicochemical properties:
- Lipophilicity : The ethyl ester has a higher logP value, enhancing membrane permeability but reducing aqueous solubility.
- Hydrolysis Rate : Methyl esters generally hydrolyze faster under physiological conditions due to lower steric hindrance .
| Property | Methyl Ester (CAS 1213682-64-4) | Ethyl Ester (CAS 149520-08-1) |
|---|---|---|
| Molecular Formula | C11H13NO4 | C12H15NO4 |
| Molecular Weight (g/mol) | 235.23 | 249.26 |
| logP (Predicted) | 1.8 | 2.3 |
| Solubility (mg/mL) | 12.5 (Water) | 8.7 (Water) |
Hydrochloride Salt Derivative
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate hydrochloride (CAS: 1177093-05-8) introduces a chloride counterion, significantly altering solubility and crystallinity:
Heterocyclic Analogs
Compounds with substituted triazine or thiophene cores (e.g., triazine derivative in ) highlight the role of heterocycles in modulating reactivity:
- Triazine Derivatives : Electron-deficient triazine rings (e.g., 5d in ) increase electrophilicity, enabling nucleophilic substitution reactions—unlike the benzodioxole’s electron-rich nature.
- Thiophene Analogs : Thiophene-based esters (e.g., ) exhibit distinct electronic profiles, affecting conjugation and redox behavior.
Functional Group Modifications
- N,O-Bidentate Directing Groups: N-(2-Hydroxyethyl)-3-methylbenzamide () shares a benzamide motif but lacks the benzodioxole. Its N,O-group facilitates metal-catalyzed C–H activation, suggesting that the target compound’s amino ester could similarly coordinate metals .
- Fluorinated Derivatives: Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate () introduces a fluorine atom, enhancing metabolic stability and binding affinity in drug design .
Structural Characterization
- X-ray Crystallography : Tools like Mercury CSD () enable visualization of packing patterns and hydrogen-bonding interactions, critical for understanding crystallinity .
- Spectroscopy : 1H NMR data for analogs (e.g., δ 3.81 ppm for methyl esters in ) confirm ester group presence and stereochemical purity .
Biological Activity
Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate, also known by its CAS number 1213682-64-4, is a compound that features a unique structural configuration combining a benzo[3,4-d]1,3-dioxole moiety with an amino acid derivative. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : CHNO
- Molecular Weight : 223.23 g/mol
- CAS Number : 1213682-64-4
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural features. The presence of the dioxole ring enhances its potential interactions in biological systems, particularly in enzymatic reactions and receptor binding.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of the benzo[d][1,3]dioxole structure possess notable cytotoxic effects against various cancer cell lines.
| Compound Name | IC (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Compound A | 2.38 | HCT116 |
| Compound B | 1.54 | MCF7 |
In a comparative study involving this compound and other derivatives, it was found that this compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Enzymatic Interactions
The compound's structure suggests it may serve as a substrate or inhibitor in various enzymatic pathways. Its similarity to natural amino acids allows it to interact with enzymes involved in metabolic processes, potentially influencing pathways related to cancer metabolism and cell proliferation .
Case Studies
Several case studies have focused on the biological effects of this compound:
- Study on Antitumor Mechanisms : A study demonstrated that compounds derived from benzo[d][1,3]dioxole exhibited significant inhibition of EGFR tyrosine kinase activity. This compound was included in this analysis and showed promising results in reducing proliferation rates in cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations indicated potential binding affinities of this compound with various protein targets associated with cancer progression. The results suggest that the dioxole moiety plays a crucial role in enhancing binding interactions .
Comparative Analysis with Related Compounds
A comparison with other compounds featuring similar dioxole structures reveals distinct differences in biological activity:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl 2-(2H-benzo[1,2-b:4,5-b']dioxol-6-yloxy)acetic acid | Dioxole derivative | Explored for anti-inflammatory properties |
| Methyl 4-(benzo[d][1,3]dioxol-5-yloxy)butanoate | Dioxole derivative | Exhibits anti-cancer activity |
| (R)-Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yloxy)butanoate | Similar amino acid structure | Investigated for neuroprotective effects |
The unique combination of the benzo[3,4-d]1,3-dioxole moiety and the specific configuration at the aminopropanoate position distinguishes this compound from these similar compounds .
Q & A
Q. What are the standard synthetic strategies for preparing Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Amide bond formation between benzodioxol-containing intermediates and chiral amino acid derivatives. For example, acid chlorides or activated esters can react with (3R)-3-aminopropanoate precursors under basic conditions (e.g., triethylamine or DIPEA) .
- Chiral resolution : Use of chiral auxiliaries or catalysts to maintain the (R)-configuration at the amino center. Enzymatic resolution or asymmetric hydrogenation may be employed .
- Protection/deprotection : Temporary protection of the amino group (e.g., Boc or Fmoc) during synthesis to prevent side reactions .
Q. How can researchers confirm the stereochemical configuration of the compound?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (via SHELX suite) provides unambiguous stereochemical assignment. Mercury CSD can visualize intermolecular interactions and validate crystal packing .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) coupled with polarimetric detection .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) in NOESY or ROESY experiments to confirm spatial proximity of substituents .
Q. What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- Mass spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., ESI-TOF for [M+H]+ ions) .
- NMR (1H/13C) : Full assignment of proton and carbon signals, with emphasis on benzodioxol aromatic protons (δ 6.5–7.0 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .
- Elemental analysis : Combustion analysis to validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Derivatization : Synthesize analogs with modifications to the benzodioxol ring (e.g., halogenation), amino group (alkylation/acylation), or ester moiety (hydrolysis to free acid). Biological assays (e.g., anticonvulsant activity in rodent models) can evaluate functional group contributions .
- Computational docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., NEK2 kinase). Validate docking poses with molecular dynamics simulations .
- In vitro assays : Measure IC50 values against enzyme targets (e.g., GABA transaminase) to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity verification : Employ HPLC (≥95% purity threshold) and Karl Fischer titration to rule out impurities or hydration effects .
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, anticonvulsant studies should use consistent seizure induction models (e.g., maximal electroshock) .
- Meta-analysis : Compare crystallographic data (CSD entries) to identify structural variations (e.g., tautomerism or polymorphism) that may influence activity .
Q. What strategies optimize synthetic yields for large-scale preparation?
Methodological Answer:
- Solvent optimization : Replace chloroform (toxic) with greener alternatives (e.g., ethyl acetate) while maintaining reaction efficiency .
- Catalyst screening : Test bases (e.g., DIPEA vs. DBU) to enhance coupling reaction rates. achieved 85% yield using DIPEA at 35°C .
- Workflow automation : Implement flow chemistry for continuous production of intermediates, reducing manual handling .
Q. How can computational tools aid in understanding this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Identify binding pockets in target proteins (e.g., NEK2) using PyMOL or Chimera. reported a binding energy of −10.5 kJ/mol for a related benzotriazole derivative .
- QSAR modeling : Develop regression models correlating electronic parameters (e.g., Hammett constants) with bioactivity .
- ADMET prediction : Use SwissADME or pkCSM to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
